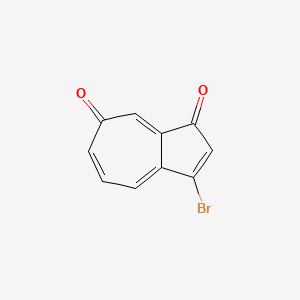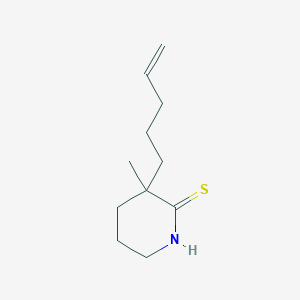
2-Piperidinethione, 3-methyl-3-(4-pentenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperidinethione, 3-methyl-3-(4-pentenyl)- is an organic compound with the molecular formula C11H19NS It is a derivative of piperidine, featuring a thione group (a sulfur atom double-bonded to a carbon atom) and a pentenyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinethione, 3-methyl-3-(4-pentenyl)- typically involves the reaction of piperidine derivatives with sulfur-containing reagents. One common method is the reaction of 3-methyl-3-(4-pentenyl)piperidine with elemental sulfur or sulfur-containing compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the thione group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation to ensure the compound’s purity and quality. Techniques like distillation, crystallization, and chromatography are often employed in the industrial setting to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Piperidinethione, 3-methyl-3-(4-pentenyl)- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form piperidine derivatives with reduced sulfur functionalities.
Substitution: The pentenyl side chain can undergo substitution reactions, where different functional groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives with reduced sulfur functionalities.
Substitution: Compounds with modified pentenyl side chains.
Applications De Recherche Scientifique
2-Piperidinethione, 3-methyl-3-(4-pentenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Piperidinethione, 3-methyl-3-(4-pentenyl)- involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites in biological molecules, affecting their function. The pentenyl side chain may also interact with hydrophobic regions of proteins and other biomolecules, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Piperidinethione: A simpler derivative without the pentenyl side chain.
3-Methyl-2,4-pentanedione: A compound with similar structural features but different functional groups.
Methyl jasmonate: Contains a pentenyl side chain but differs in the core structure.
Uniqueness
2-Piperidinethione, 3-methyl-3-(4-pentenyl)- is unique due to the combination of the thione group and the pentenyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
144396-96-3 |
|---|---|
Formule moléculaire |
C11H19NS |
Poids moléculaire |
197.34 g/mol |
Nom IUPAC |
3-methyl-3-pent-4-enylpiperidine-2-thione |
InChI |
InChI=1S/C11H19NS/c1-3-4-5-7-11(2)8-6-9-12-10(11)13/h3H,1,4-9H2,2H3,(H,12,13) |
Clé InChI |
IXMSSPWOKXXBGS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCNC1=S)CCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



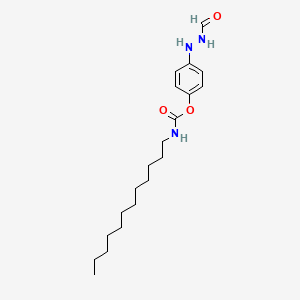
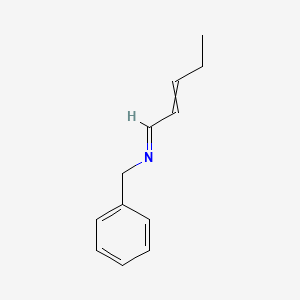
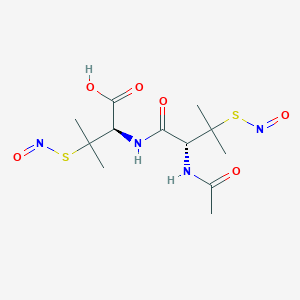

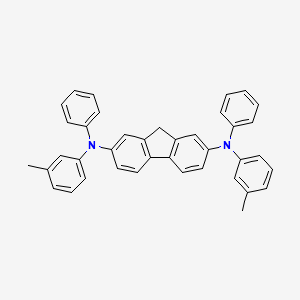
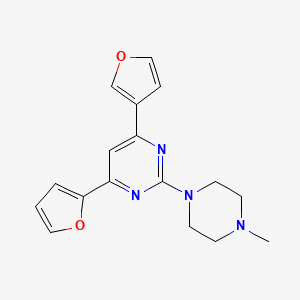
![[({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol](/img/structure/B12553086.png)

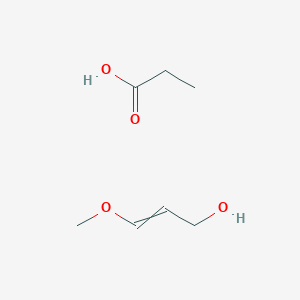

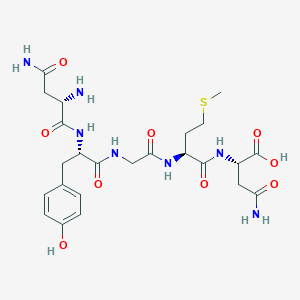
![1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one](/img/structure/B12553115.png)
